[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid
Description
[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound featuring a cyclopropylamine group linked to a 4-bromo-substituted benzyl moiety, with an acetic acid functional group.
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl-cyclopropylamino]acetic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)7-14(8-12(15)16)11-5-6-11/h1-4,11H,5-8H2,(H,15,16) |
InChI Key |
WSPIIOQNMHMOJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps:
Formation of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents.
Amino Acid Formation: The amino-acetic acid moiety can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Scientific Research Applications
[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to analogs with variations in substituents, such as alkyl/aryl groups, halogen positions, or modifications to the amino-acetic acid backbone. Below is a detailed analysis:
Structural Analogs and Molecular Properties
Key Comparisons
Substituent Effects: Cyclopropyl vs. Halogen Position: Para-bromo substitution (as in the target compound) enhances electron-withdrawing effects compared to meta-bromo analogs, influencing aromatic electrophilic substitution or binding interactions .
Isopropyl and ethyl groups reduce steric hindrance compared to cyclopropyl, possibly enhancing solubility in polar solvents .
Functional Group Interactions: The acetic acid moiety enables chelation or hydrogen bonding, similar to carboxyl-modified biochar materials used in uranium adsorption (e.g., ASBB in –4).
Biological Activity
The compound [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid is a novel chemical entity that has garnered interest due to its unique structural features and potential biological activities. Its molecular formula is CHBrNO, with a molar mass of approximately 272.138 g/mol. The compound comprises a bromobenzyl group and a cyclopropyl amine moiety, which may influence its interaction with biological targets, making it relevant in medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes within the body. Preliminary studies suggest that this compound may exhibit:
- Binding Affinity : Potential interactions with various receptors, which could modulate physiological responses.
- Pharmacodynamics : Understanding how the compound affects biological systems is crucial for determining its therapeutic applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound can be compared to similar compounds to elucidate its activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (4-Chlorobenzyl)-cyclopropyl-amino-acetic acid | Chlorine instead of Bromine | Potentially different biological activity due to chlorine's properties |
| (Benzyl)-cyclopropyl-amino-acetic acid | Lacks halogenation | Simpler structure; may have different reactivity |
| (3-Bromo-benzyl)-cyclopropyl-amino-acetic acid | Bromine at a different position | Variation in steric effects affecting biological interactions |
These comparisons highlight how modifications in the molecular structure can influence the biological activity and pharmacological profile of similar compounds.
In Vitro Studies
Research has focused on evaluating the inhibitory effects of this compound on various biological targets. For instance:
- Antiviral Activity : A study demonstrated that derivatives with similar structures showed significant inhibitory effects against viral enzymes, suggesting potential antiviral properties for this compound as well .
- Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that this compound might exhibit selective toxicity towards certain cancer cell lines, warranting further investigation into its anticancer potential .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is essential for assessing its viability as a therapeutic agent:
- Metabolic Stability : Studies indicate that compounds with similar structures often exhibit varying degrees of metabolic stability, impacting their bioavailability and efficacy .
- Drug Interaction Potential : The potential for drug-drug interactions (DDIs) is a critical consideration, particularly regarding cytochrome P450 enzyme inhibition, which could lead to adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
